Structural Divergence from the Clinically Established Diuretic Diapamide
N-methyl-3-(methylsulfamoyl)benzamide differs from the clinically utilized diuretic diapamide (4-chloro-N-methyl-3-(methylsulfamoyl)benzamide) solely by the absence of a chlorine atom at the 4-position. This singular change reduces the molecular weight from 262.71 g/mol to 228.27 g/mol and eliminates a hydrophobic halogen, which is predicted to lower LogP and enhance aqueous solubility. The 4-chloro substituent is essential for diapamide's diuretic potency and clinical approval [1]. The non-chlorinated analog thus serves as a critical negative control or a starting scaffold for SAR exploration aimed at mitigating chlorine-associated liabilities.
| Evidence Dimension | Molecular Weight & Substitution |
|---|---|
| Target Compound Data | Molecular Weight: 228.27 g/mol; 4-position: H |
| Comparator Or Baseline | Diapamide (CAS 3688-85-5): Molecular Weight: 262.71 g/mol; 4-position: Cl [2] |
| Quantified Difference | Δ Molecular Weight: -34.44 g/mol |
| Conditions | N/A (structural comparison) |
Why This Matters
The absence of chlorine directly impacts molecular weight, LogP, and potential toxicity, making the non-chlorinated compound the preferred choice for research programs seeking to avoid halogen-related metabolic or environmental concerns.
- [1] Blouin, L. T., Kaump, D. H., Fransway, R. L., & Williams, D. (1963). Studies on a new oral diuretic: 4-Chloro-N-methyl-3-(methylsulfamoyl)benzamide. The Journal of New Drugs, 3(5), 302–308. https://doi.org/10.1002/j.1552-4604.1963.tb00083.x View Source
- [2] CAS Common Chemistry. (n.d.). 4-Chloro-N-methyl-3-(methylsulfamoyl)benzamide. Retrieved from https://hgt.cirs-group.com View Source
